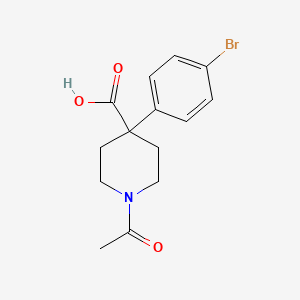
1-Acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with an acetyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-Acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of piperidine derivatives on biological systems.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, piperidine derivatives are known to interact with neurotransmitter receptors, potentially modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Acetyl-4-piperidinecarboxylic acid: This compound lacks the bromophenyl group, making it less versatile in certain synthetic applications.
Isonipecotic acid: This compound features a piperidine ring with a carboxylic acid moiety but lacks the acetyl and bromophenyl groups.
Uniqueness: 1-Acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid is unique due to the presence of both the acetyl and bromophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceutical agents .
Properties
Molecular Formula |
C14H16BrNO3 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
1-acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H16BrNO3/c1-10(17)16-8-6-14(7-9-16,13(18)19)11-2-4-12(15)5-3-11/h2-5H,6-9H2,1H3,(H,18,19) |
InChI Key |
KZWNEHHPHBUBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


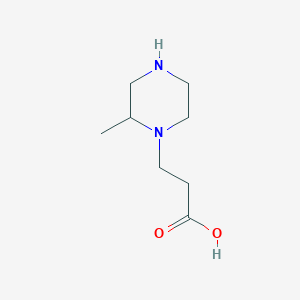
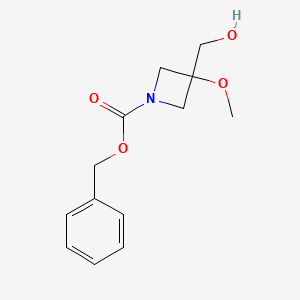

![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13502564.png)


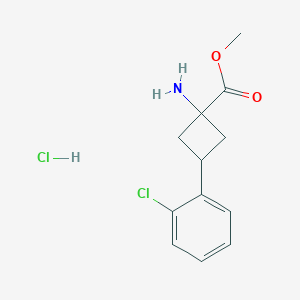

![1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13502612.png)
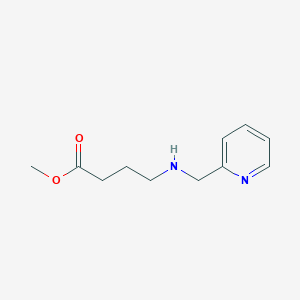
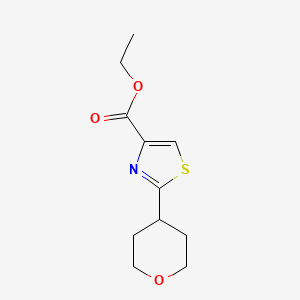

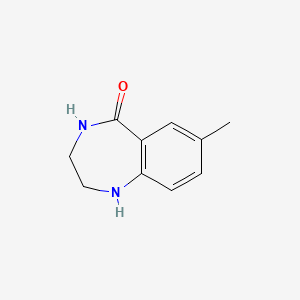
![benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B13502636.png)
